1-Cyanoindan-4-carboxylic acid
Description
Contextualization within Indan (B1671822) and Nitrile-Carboxylic Acid Chemistry
The core of the molecule is the indan scaffold. Indan, or 2,3-dihydro-1H-indene, is a hydrocarbon consisting of a benzene (B151609) ring fused to a five-membered ring. This structural motif is present in various natural products and synthetic compounds.
The molecule also features two key functional groups: a nitrile and a carboxylic acid.
Nitrile Group (-C≡N): The cyano group is a versatile functional group in organic synthesis. It can be converted into other important groups, such as amines, amides, and, notably, carboxylic acids through hydrolysis. libretexts.org
Carboxylic Acid Group (-COOH): The carboxylic acid group is defined by its acidity, readily donating a proton. britannica.com Carboxylic acids are fundamental in organic chemistry, serving as precursors to a wide range of derivatives, including esters and amides. libretexts.org They generally have high boiling points due to their ability to form stable hydrogen-bonded dimers. britannica.com
The presence of both a nitrile and a carboxylic acid on the same molecular framework, particularly a rigid one like indan, creates a compound with distinct chemical properties and potential for further chemical modification. The synthesis of carboxylic acids can be achieved through various methods, including the hydrolysis of nitriles. libretexts.org A common laboratory synthesis for 1-Cyanoindan-4-carboxylic acid involves the reaction of 1-chloroindan-4-carboxylic acid with sodium cyanide in a solvent like dimethylformamide. prepchem.com
Significance as a Privileged Scaffold and Synthetic Intermediate
In medicinal chemistry, certain molecular scaffolds are termed "privileged structures" because they can bind to multiple, distinct biological targets. nih.gov These scaffolds, such as chromone (B188151) and phenazine, serve as a foundation for developing new biologically active molecules. researchgate.netrroij.com The indan framework itself is considered a valuable scaffold in drug design due to its rigid structure and its presence in various bioactive compounds.
This compound functions as a key synthetic intermediate. An intermediate is a molecule that is formed during the course of a chemical reaction and is subsequently used to synthesize other, often more complex, compounds. google.com The dual functionality of this compound allows for selective reactions at either the nitrile or the carboxylic acid group, enabling the construction of diverse molecular architectures. For instance, the carboxylic acid can be converted into an ester or amide, while the nitrile group can be hydrolyzed or reduced, providing multiple pathways for creating new derivatives.
Overview of Current Research Trajectories Involving this compound
Current research involving this compound and structurally similar compounds primarily focuses on their use as building blocks in the synthesis of larger, more functionalized molecules. The application of such intermediates often lies in the fields of medicinal chemistry and materials science. longdom.orgresearchgate.net For example, related indan-based carboxylic acids have been used as precursors for creating specialized cyanine (B1664457) dyes, which are highly fluorescent and have applications in biological imaging. google.com
The research trajectory for compounds like this compound is driven by the demand for novel organic molecules with specific properties. Its rigid structure combined with its reactive functional groups makes it a valuable tool for chemists aiming to design and synthesize new drugs, molecular probes, or advanced materials. The versatility of the nitrile and carboxylic acid groups allows for its incorporation into a wide array of synthetic pathways. libretexts.orglongdom.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol |
| Appearance | Data not widely available; likely a solid at room temperature. |
| Solubility | Data not widely available. Generally, carboxylic acids with higher molecular weights have limited solubility in water. kimpur.com |
| Boiling Point | Carboxylic acids typically have high boiling points due to hydrogen bonding. britannica.com |
| Acidity | Expected to be a weak acid, characteristic of carboxylic acids. britannica.comlibretexts.org |
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-cyano-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-4-5-9-8(7)2-1-3-10(9)11(13)14/h1-3,7H,4-5H2,(H,13,14) |
InChI Key |
XZJTZIVPPLFZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyanoindan 4 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of 1-Cyanoindan-4-carboxylic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves a series of "disconnections," which are the reverse of known chemical reactions.
Disconnection Strategies for the Carboxylic Acid Moiety
A primary disconnection strategy for this compound involves the carboxylic acid group on the aromatic ring. This functional group can be retrosynthetically disconnected through several reliable transformations:
Oxidation of an Alkyl Group: The carboxylic acid can be envisioned as the product of the oxidation of a methyl or other alkyl group at the 4-position of the indan (B1671822) ring. This leads to a precursor such as 1-cyano-4-methylindan.
Carbonation of an Organometallic Reagent: Another common approach is the reaction of an organometallic species, such as a Grignard or organolithium reagent, with carbon dioxide. This would disconnect the target molecule to a halo-substituted precursor, for instance, 4-bromo-1-cyanoindan.
Hydrolysis of a Nitrile: While the target molecule already contains a nitrile, a dinitrile precursor could theoretically be selectively hydrolyzed. However, achieving selectivity between two nitrile groups would be challenging, making this a less favorable approach.
Disconnection Strategies for the Nitrile Moiety
The nitrile group at the 1-position offers several disconnection possibilities:
Cyanation of a Ketone: A highly plausible disconnection is the conversion of the nitrile to a ketone, leading to the precursor 4-carboxy-1-indanone. The forward reaction would involve the reaction of the ketone with a cyanide source.
Nucleophilic Substitution: The nitrile could also be introduced via nucleophilic substitution of a suitable leaving group, such as a halide or a tosylate, at the 1-position. This points to a precursor like 1-bromoindan-4-carboxylic acid.
Approaches to the Indan Ring System Functionalization
The core indan ring system can be disconnected using established methods for forming five-membered rings fused to an aromatic nucleus. A common and effective strategy is the intramolecular Friedel-Crafts acylation. This disconnects the indan-1-one precursor (derived from the target molecule as discussed above) to a 3-arylpropionic acid derivative. For instance, 4-carboxy-1-indanone could be disconnected to 3-(3-carboxyphenyl)propanoic acid. This precursor, in turn, can be simplified to more readily available starting materials through further disconnections.
Forward Synthesis Pathways for this compound
Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed. These routes can be categorized as either convergent or linear.
Convergent and Linear Synthesis Strategies
A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with a substituted benzene (B151609) derivative and build the indan ring, followed by the introduction and/or modification of the cyano and carboxylic acid functionalities.
A potential linear synthesis could commence with 3-methylphenylacetic acid. This starting material could be subjected to a series of reactions to construct the indan ring, introduce the cyano group, and then oxidize the methyl group to a carboxylic acid.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. While less obvious for a relatively small molecule like this compound, a convergent approach might involve preparing a functionalized aromatic piece and a separate side chain, which are then coupled.
Routes Involving Nitrile Hydrolysis to the Carboxylic Acid Functionality
An alternative strategy would be to introduce the carboxylic acid functionality via the hydrolysis of a nitrile group. This would necessitate a precursor containing two nitrile groups, one of which can be selectively hydrolyzed. For example, a hypothetical 1,4-dicyanoindan could be a precursor. However, achieving selective hydrolysis of one nitrile in the presence of another is often difficult to control and may lead to a mixture of products, including the dicarboxylic acid and the diamide. The reaction conditions, such as temperature and the concentration of acid or base, would need to be carefully optimized to favor the formation of the desired monocarboxylic acid. libretexts.orgchemistrysteps.comresearchgate.net
A more viable approach would be to start with a precursor where the two functional groups are introduced in different steps, avoiding the need for selective hydrolysis. A plausible synthetic sequence is outlined below, starting from 3-chloropropanoyl chloride and toluene.
Proposed Synthetic Route:
Friedel-Crafts Acylation: Toluene reacts with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-chloro-1-(p-tolyl)propan-1-one.
Intramolecular Friedel-Crafts Alkylation: The resulting chloroketone undergoes an intramolecular Friedel-Crafts alkylation to form 4-methyl-1-indanone.
Oxidation of the Methyl Group: The methyl group at the 4-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield 1-oxoindan-4-carboxylic acid.
Cyanation of the Ketone: The ketone at the 1-position is then converted to a cyanohydrin by treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), followed by elimination to form an unsaturated nitrile. Subsequent reduction would yield the saturated nitrile. A more direct method could be the use of tosylhydrazine to form a tosylhydrazone, which is then treated with a cyanide salt.
Formation of this compound: The final step would involve the introduction of the cyano group. This can be achieved by converting the ketone in 1-oxoindan-4-carboxylic acid to an oxime, followed by a Beckmann rearrangement and subsequent dehydration, though this is a multi-step process. A more direct approach would be the conversion of the ketone to a cyanohydrin, which can then be reduced to the desired 1-cyano functionality.
Acid-Catalyzed Hydrolysis Protocols
Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. libretexts.orglibretexts.orgyoutube.com This process typically involves heating the nitrile precursor, such as 4-cyanoindan with a substituent at the 1-position, under reflux with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemistrysteps.comyoutube.com The reaction proceeds in two main stages: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed. chemistrysteps.com Under the acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that, after further proton transfers, eliminates ammonia (B1221849) to yield the final carboxylic acid. youtube.com
| Parameter | Typical Conditions for Acid-Catalyzed Nitrile Hydrolysis |
| Acid Catalyst | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |
| Solvent | Water, often with a co-solvent like ethanol (B145695) or dioxane |
| Temperature | Elevated temperatures, typically heating under reflux |
| Reaction Time | Several hours to completion |
| Product Form | Free carboxylic acid and the corresponding ammonium salt |
This table presents generalized conditions for acid-catalyzed nitrile hydrolysis, applicable to the synthesis of this compound from a dinitrile or a suitable cyano-substituted precursor.
Base-Catalyzed Hydrolysis Protocols
Alternatively, the hydrolysis of the nitrile group can be effectively achieved under basic conditions, a process often referred to as saponification when applied to esters. libretexts.orgyoutube.com The nitrile precursor is heated under reflux with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemistrysteps.com In this method, the highly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com
The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. chemistrysteps.com This amide is then further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels an amide anion (NH₂⁻), a very strong base, which is immediately protonated by the solvent to form ammonia. The carboxylic acid is also deprotonated under the basic conditions to form a carboxylate salt. youtube.com A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the free carboxylic acid. chemistrysteps.com
| Parameter | Typical Conditions for Base-Catalyzed Nitrile Hydrolysis |
| Base Catalyst | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |
| Solvent | Water, aqueous alcohol solutions |
| Temperature | Elevated temperatures, typically heating under reflux |
| Initial Product | Carboxylate salt and ammonia gas |
| Final Step | Acidification with a strong acid (e.g., HCl) to yield the free carboxylic acid |
This table outlines generalized conditions for base-catalyzed nitrile hydrolysis, a viable route for converting a cyano-indan precursor to this compound.
Enzymatic Hydrolysis of Nitriles to Carboxylic Acids
Biocatalytic methods offer a green and highly selective alternative to traditional chemical hydrolysis. nih.gov The enzymatic conversion of nitriles to carboxylic acids can be accomplished through two primary pathways. The first involves a single-step transformation catalyzed by the enzyme nitrilase, which directly adds two water molecules to the nitrile group. The second pathway is a two-step process involving nitrile hydratase, which converts the nitrile to an amide, followed by the action of an amidase, which hydrolyzes the amide to the carboxylic acid.
These enzymatic reactions are known for their high chemo-, regio-, and enantioselectivity, operating under mild conditions (neutral pH and room temperature). organic-chemistry.org This makes them particularly valuable in the synthesis of complex, biologically active compounds. For the synthesis of this compound, employing a nitrilase could selectively hydrolyze the nitrile at the 4-position of a dinitrile precursor, potentially leaving other functional groups intact.
Routes Involving Carboxylation Reactions for the Carboxylic Acid Moiety
An alternative strategy involves creating the carboxylic acid group through the formation of a new carbon-carbon bond. This is typically achieved by reacting an organometallic precursor with carbon dioxide.
Grignard Reagent Carboxylation Methods
The carboxylation of a Grignard reagent is a classic and effective method for synthesizing carboxylic acids. libretexts.orgmasterorganicchemistry.com This process would begin with a precursor such as 4-bromo-1-cyanoindan. This aryl halide is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 1-cyanoindan-4-magnesium bromide. youtube.com
This newly formed organometallic compound, which features a highly nucleophilic carbon, is then treated with carbon dioxide (often in the form of dry ice). youtube.comyoutube.com The Grignard reagent adds to the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. libretexts.org The final step is an acidic workup (e.g., with aqueous HCl) to protonate the salt and yield this compound. masterorganicchemistry.comyoutube.com A critical consideration for this route is the presence of the nitrile group at the 1-position, as Grignard reagents can also react with nitriles. However, carboxylation is often successful, especially when the reaction is carried out at low temperatures.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Grignard Formation | 4-Bromo-1-cyanoindan, Magnesium (Mg) turnings, Anhydrous ether (e.g., THF) | 1-Cyanoindan-4-magnesium bromide |
| 2. Carboxylation | Carbon Dioxide (CO₂, solid or gas), Low temperature | Magnesium salt of this compound |
| 3. Acidic Workup | Aqueous strong acid (e.g., HCl, H₂SO₄) | This compound |
This table summarizes the key steps for the synthesis of this compound via the Grignard carboxylation method.
Other Organometallic Approaches
Modern organic synthesis has expanded beyond Grignard reagents to include a variety of other organometallic compounds and catalytic systems for carboxylation. iciq.org Transition-metal-catalyzed carboxylation reactions, for instance, offer powerful alternatives. mdpi.com Catalysts based on palladium, copper, or nickel can facilitate the direct carboxylation of aryl halides or triflates with CO₂. lu.se
These methods often exhibit greater functional group tolerance compared to Grignard reactions and may not require the pre-formation of a stoichiometric organometallic reagent. mdpi.com For example, a palladium-catalyzed process could potentially convert 4-bromo-1-cyanoindan directly to the target carboxylic acid in the presence of a suitable reductant and a CO₂ atmosphere. Such approaches are at the forefront of developing more sustainable and efficient chemical syntheses. iciq.org
Oxidative Synthesis Approaches for the Carboxylic Acid Group
The carboxylic acid moiety can also be introduced by oxidizing a suitable precursor functional group already present on the indan ring. Common methods include the oxidation of alkyl groups, primary alcohols, or aldehydes. organic-chemistry.org
For the synthesis of this compound, a plausible precursor would be 1-cyano-4-methylindan. The methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). mnstate.edu Similarly, a precursor like 1-cyanoindan-4-carbaldehyde or (1-cyanoindan-4-yl)methanol (a primary alcohol) could be oxidized to the desired carboxylic acid. The oxidation of aldehydes to carboxylic acids is particularly efficient and can be achieved with a wide range of oxidants under mild conditions. organic-chemistry.orgorganic-chemistry.org These oxidative routes are fundamental in organic synthesis for introducing the highly oxidized carboxyl functional group. organic-chemistry.org
Oxidation of Primary Alcohols or Aldehydes
The oxidation of a primary alcohol or an aldehyde group at the C-4 position of an indane ring system is a direct and reliable method for the synthesis of indane-4-carboxylic acid. This transformation is a fundamental process in organic synthesis.
A plausible precursor for this reaction would be 4-(hydroxymethyl)indan. The oxidation of this primary alcohol to the corresponding carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and pyridinium (B92312) chlorochromate (PCC) followed by further oxidation. Milder and more selective methods, such as the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), are also highly effective.
Similarly, if 4-formylindan (the corresponding aldehyde) is available, it can be readily oxidized to the carboxylic acid using reagents like potassium permanganate, silver oxide (Tollens' reagent), or sodium chlorite (B76162) (NaClO₂).
Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols and Aldehydes to Carboxylic Acids
| Oxidizing Agent(s) | Substrate | Typical Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Primary Alcohol/Aldehyde | Basic, then acidic workup | Strong oxidant, can cleave other functional groups. |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | Acetone solvent | Strong, acidic conditions. |
| TEMPO/NaOCl | Primary Alcohol | Biphasic, catalytic | Mild and selective for primary alcohols. |
| Silver Oxide (Ag₂O) | Aldehyde | Ammoniacal solution (Tollens' reagent) | Mild, specific for aldehydes. |
| Sodium Chlorite (NaClO₂) | Aldehyde | Buffered solution | Selective for aldehydes. |
Oxidative Cleavage of Alkenes
Oxidative cleavage of an alkene at the C-4 position of an indane nucleus provides another route to the carboxylic acid. A suitable precursor for this approach would be 4-vinylindan. This reaction involves the breaking of the carbon-carbon double bond of the vinyl group, with one of the carbons being oxidized to a carboxylic acid.
Ozonolysis is a powerful and widely used method for this transformation. Treatment of 4-vinylindan with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will yield indane-4-carboxylic acid. Another common method involves the use of a strong oxidizing agent like hot, acidic potassium permanganate, which directly cleaves the double bond and oxidizes the terminal carbon to a carboxylic acid.
Oxidation of Alkylbenzenes to Aromatic Carboxylic Acids
The oxidation of an alkyl group, such as a methyl group, attached to the benzene ring of the indane system is a robust method for introducing the carboxylic acid functionality. For the synthesis of indane-4-carboxylic acid, 4-methylindan would be the required starting material.
This transformation is typically achieved using strong oxidizing agents that can selectively oxidize the benzylic carbon. Reagents such as potassium permanganate (KMnO₄) under heating in a basic solution, followed by acidification, or hot nitric acid (HNO₃) are effective for this purpose. The benzylic position of the alkyl group is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation.
Stereoselective and Asymmetric Synthesis Approaches to this compound
The introduction of the cyano group at the C-1 position of the indane ring with control over its stereochemistry is a key challenge in the synthesis of this compound. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.
A plausible strategy involves the stereoselective cyanation of a suitable precursor, such as 1-oxoindan-4-carboxylic acid or its ester derivative. The ketone at the C-1 position can be converted to a chiral cyanohydrin. The use of chiral cyanating agents or a chiral catalyst can direct the addition of the cyanide nucleophile to one face of the carbonyl group, leading to an enantiomeric excess of one stereoisomer.
Table 2: Potential Asymmetric Cyanation Methods for 1-Oxoindan-4-carboxylic acid Derivatives
| Method | Chiral Source | Cyanide Source | Expected Outcome |
| Chiral Lewis Acid Catalysis | Chiral metal complexes (e.g., with Ti, Al) | Trimethylsilyl cyanide (TMSCN) | Enantioselective formation of a cyanohydrin. |
| Organocatalysis | Chiral organic molecules (e.g., peptides, cinchona alkaloids) | Various cyanide sources | Catalytic asymmetric addition of cyanide. |
| Enzymatic Resolution | Lipases, esterases | Racemic cyanohydrin | Kinetic resolution to separate enantiomers. |
Subsequent dehydration of the resulting chiral cyanohydrin would yield an α,β-unsaturated nitrile. Stereoselective reduction of this intermediate could then provide the desired enantiomer of this compound.
Alternatively, methods involving the asymmetric hydrocyanation of an appropriate indene (B144670) precursor, catalyzed by a chiral transition metal complex, could also be envisioned. Furthermore, the resolution of a racemic mixture of this compound using chiral resolving agents is a classical approach to obtaining the pure enantiomers.
Chemical Reactivity and Transformation Studies of 1 Cyanoindan 4 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group in 1-Cyanoindan-4-carboxylic acid is a versatile site for a variety of chemical transformations. These reactions can be broadly categorized into nucleophilic acyl substitutions and reductions.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. masterorganicchemistry.comuomustansiriyah.edu.iq This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. khanacademy.org The reactivity of the carbonyl carbon is central to these transformations. khanacademy.org
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. msu.eduopenstax.org The reaction equilibrium can be shifted towards the ester product by removing water as it is formed. msu.edu Various catalysts, such as silica (B1680970) chloride and cobalt(II) chloride, can be employed to facilitate this transformation under different conditions. organic-chemistry.org
Amidation: The formation of amides from this compound and an amine is a fundamental transformation. researchgate.netmdpi.com Direct reaction is often challenging due to the formation of an unreactive carboxylate salt. libretexts.org To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. khanacademy.orgopenstax.org The carboxylic acid adds to the DCC, forming a good leaving group that is subsequently displaced by the amine. openstax.orglibretexts.org Alternatively, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org
Table 1: Examples of Esterification and Amidation Reagents
| Transformation | Reagent(s) | Conditions |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Typically requires heat and removal of water msu.eduopenstax.org |
| Amidation | Amine, DCC | Room temperature khanacademy.orgopenstax.org |
| Amidation | Amine | High temperature (>100°C) libretexts.org |
Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. slideshare.netpressbooks.pub this compound can be converted to the corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). openstax.orgpressbooks.pub The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a better leaving group. openstax.orglibretexts.org
Anhydrides: Acid anhydrides can be formed from this compound. One common method involves the reaction of the corresponding acyl chloride with a carboxylate salt or another molecule of the carboxylic acid. masterorganicchemistry.comvanderbilt.edulibretexts.org Symmetrical anhydrides can be prepared by reacting the acyl chloride with the parent carboxylic acid. vanderbilt.edu The use of a base like pyridine (B92270) can help to neutralize the HCl byproduct. pressbooks.pub
Table 2: Reagents for Acyl Halide and Anhydride Formation
| Product | Reagent(s) | Key Features |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) | Reaction produces gaseous byproducts (SO₂ and HCl), driving the reaction to completion khanacademy.org |
| Acyl Chloride | Phosphorus trichloride (PCl₃), Phosphorus pentachloride (PCl₅) | Common reagents for acyl chloride synthesis slideshare.net |
| Acid Anhydride | Acyl chloride + Carboxylic acid/Carboxylate | Can produce both symmetrical and asymmetrical anhydrides vanderbilt.edulibretexts.org |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is a key step in the synthesis of various compounds.
Powerful reducing agents are required to reduce carboxylic acids. britannica.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.orgchemistrysteps.comchemguide.co.uk The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.orgchemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using LiAlH₄. chemguide.co.uk Diborane (B₂H₆), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. libretexts.orgyoutube.comkhanacademy.org A key difference is that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.ukyoutube.com
Table 3: Common Chemical Reducing Agents for Carboxylic Acids
| Reducing Agent | Product | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A strong, non-selective reducing agent libretexts.orgchemistrysteps.com |
| Diborane (BH₃·THF) | Primary Alcohol | Can offer some selectivity in the presence of other functional groups khanacademy.org |
| Sodium borohydride (NaBH₄) | No reaction | Not sufficiently reactive to reduce carboxylic acids chemistrysteps.comchemguide.co.uk |
In recent years, enzymatic methods for the reduction of carboxylic acids have gained attention as a more sustainable and selective alternative to chemical methods. nih.gov Carboxylate reductases (CARs) are enzymes that catalyze the one-step reduction of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net This transformation requires ATP and NADPH as cofactors. nih.gov The reaction proceeds through the formation of an acyl-adenylate intermediate. google.com CARs exhibit high chemoselectivity, leaving other functional groups in the molecule untouched. nih.gov This makes them particularly useful for the synthesis of aldehydes from complex carboxylic acids. nih.govresearchgate.net While the direct application of CARs to this compound is not explicitly detailed in the provided search results, the broad substrate scope of these enzymes suggests potential applicability. nih.gov
Reduction of the Carboxylic Acid Group
Reactions of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This characteristic is the basis for several important transformations, including hydrolysis, reactions with organometallic reagents, and reduction.
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. libretexts.orgbyjus.com This transformation can be carried out under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comlibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions. byjus.com
In the context of this compound, hydrolysis of the nitrile function would result in the formation of a dicarboxylic acid, specifically Indan-1,4-dicarboxylic acid.
Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.com Subsequent steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion. libretexts.orgbyjus.com
Base-Catalyzed Hydrolysis : The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). libretexts.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The initial product is a carboxylate salt, which must be acidified in a separate step to yield the final carboxylic acid. Ammonia (B1221849) is also produced as a byproduct. libretexts.org
The following table summarizes the hydrolysis pathways for this compound.
| Reaction Pathway | Reagents & Conditions | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat (Reflux) | 4-Carboxyindan-1-carboxamide | Indan-1,4-dicarboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH(aq), Heat (Reflux) 2. H₃O⁺ | 4-Carboxyindan-1-carboxamide | Indan-1,4-dicarboxylic acid |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. libretexts.org Their reaction with nitriles provides a valuable route to the synthesis of ketones. youtube.com However, the presence of the acidic carboxylic acid proton in this compound complicates this reaction.
The organometallic reagent will first act as a base, deprotonating the carboxylic acid in a rapid acid-base reaction. organicchemistrytutor.comyoutube.com Therefore, at least two equivalents of the organometallic reagent are required: the first equivalent is consumed in the deprotonation step, and the second acts as a nucleophile, attacking the nitrile carbon. youtube.com The initial addition to the nitrile forms an imine anion intermediate. libretexts.orgyoutube.com Subsequent acidic workup hydrolyzes this intermediate to a ketone. youtube.com
Grignard reagents are generally not nucleophilic enough to attack the negatively charged carboxylate, so the reaction effectively stops after the initial deprotonation. organicchemistrytutor.com Organolithium compounds, however, are typically strong enough nucleophiles to attack the carboxylate, which can lead to the formation of a geminal diol intermediate that collapses to a ketone upon workup. organicchemistrytutor.comyoutube.com For the purpose of reacting with the nitrile, it is assumed that conditions could be chosen to favor nitrile addition after deprotonation.
The table below outlines the expected reactions with various organometallic reagents.
| Organometallic Reagent | Stoichiometry (Minimum) | Intermediate (after workup) | Final Product Name |
| Methylmagnesium bromide (CH₃MgBr) | 2 equivalents | N/A (Primarily acid-base reaction) | This compound (as magnesium salt) |
| Methyllithium (CH₃Li) | 2 equivalents | 1-Acetylindan-4-carboxylic acid | 1-Acetylindan-4-carboxylic acid |
| Phenyllithium (C₆H₅Li) | 2 equivalents | 1-Benzoylindan-4-carboxylic acid | 1-Benzoylindan-4-carboxylic acid |
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. libretexts.orgmsu.edu The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous workup is then performed to protonate the resulting intermediate and yield the amine. For this compound, the acidic proton of the carboxyl group would also be reduced by LiAlH₄, ultimately leading to a diol. However, if the carboxylic acid is first protected, selective reduction of the nitrile can be achieved. Assuming the carboxylic acid is also reduced, the product would be (4-(hydroxymethyl)indan-1-yl)methanamine. A more common approach to get the amino acid would be to use catalytic hydrogenation.
Reduction to Aldehydes : To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. libretexts.org The reaction is typically carried out at low temperatures. DIBAL-H adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. Subsequent hydrolysis of this intermediate liberates the aldehyde. libretexts.org This pathway would convert this compound into 1-Formylindan-4-carboxylic acid.
A summary of these reduction reactions is presented in the table below.
| Desired Product | Reagent | Conditions | Resulting Functional Group | Product Name |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) then H₂O workup | Ether solvent | Aminomethyl group (-CH₂NH₂) | (4-(hydroxymethyl)indan-1-yl)methanamine |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) then H₂O workup | Toluene or Hexane, Low Temp. (-78°C) | Formyl group (-CHO) | 1-Formylindan-4-carboxylic acid |
| Assuming reduction of the carboxylic acid as well. |
Reactions Involving the Indan (B1671822) Ring System
The indan ring system contains a benzene (B151609) ring, which can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are influenced by the existing substituents. wikipedia.org Additionally, the five-membered ring can potentially undergo hydrogenation or dehydrogenation under specific catalytic conditions.
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of this substitution is directed by the activating and deactivating nature of the groups already attached to the ring. wikipedia.org
For this compound, we must consider two substituents:
The fused alkyl ring system (at positions 4 and 5). Alkyl groups are generally activating and ortho-, para-directing. wikipedia.org
The carboxylic acid group (-COOH) at position 4. This group is deactivating and a meta-director due to its electron-withdrawing nature. youtube.com
The directing effects of these two groups are in opposition. The activating alkyl group will direct incoming electrophiles to positions ortho and para relative to the fusion points, which are positions 5 and 7. The deactivating carboxylic acid group at position 4 will direct incoming electrophiles to the position meta to it, which is position 6.
Predicting the major product can be complex. Typically, activating groups have a stronger directing effect than deactivating groups. youtube.com Therefore, substitution would be expected to occur preferentially at the positions activated by the alkyl ring, namely positions 5 and 7. Steric hindrance might favor substitution at position 7 over position 5. However, the strong deactivating effect of the carboxyl group cannot be ignored, and some substitution at position 6 is also possible.
The table below predicts the likely major products for common EAS reactions.
| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Cyano-7-nitroindan-4-carboxylic acid |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 7-Bromo-1-cyanoindan-4-carboxylic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-Cyano-7-acetylindan-4-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-Cyano-7-sulfoindan-4-carboxylic acid |
The saturation level of the indan ring system can be altered through catalytic hydrogenation or dehydrogenation.
Hydrogenation : The complete saturation of the aromatic portion of the indan ring to yield a bicyclic alkane is possible but requires forcing conditions. This typically involves high pressures of hydrogen gas and potent catalysts like rhodium-on-carbon (Rh/C) or ruthenium. rsc.orgd-nb.info Such a reaction would convert the indan core into a hexahydroindan (B1212726) (bicyclo[4.3.0]nonane) system. The nitrile and carboxylic acid groups may also be reduced under these harsh conditions.
Dehydrogenation : The five-membered ring of the indan system can undergo dehydrogenation to introduce unsaturation. Catalytic dehydrogenation can lead to the formation of an indene (B144670) derivative. This transformation often requires high temperatures and catalysts such as palladium on carbon (Pd/C) or platinum (Pt). d-nb.info Oxidative dehydrogenation is another pathway that can be used to create unsaturated carboxylic acids. nih.gov This would convert the this compound into a substituted indene.
These potential transformations are summarized in the table below.
| Transformation | Reagents & Conditions | Resulting Ring System | Potential Product |
| Hydrogenation | H₂ (high pressure), Rh/C or Ru catalyst, Heat | Hexahydroindan | Perhydro-1-aminomethyl-4-(hydroxymethyl)indane |
| Dehydrogenation | Pd/C or Pt catalyst, High Temperature | Indene | 1-Cyanoindene-4-carboxylic acid |
Ring-Opening or Rearrangement Pathways
The chemical literature provides limited direct evidence for ring-opening or rearrangement pathways specifically for this compound. However, the reactivity of the indan skeleton and related derivatives suggests potential transformation routes under certain conditions.
Ring expansion of 1-indanones to 2-halo-1-naphthols has been described as a two-step process, demonstrating the possibility of altering the fused ring system. nih.gov This type of transformation highlights the potential for the five-membered ring of the indan structure to undergo rearrangement to a more stable six-membered aromatic ring. Another study detailed the ring expansion of an indanone derivative to a lawsone derivative, which proceeds through a retro-aldol reaction followed by oxidation and re-aldolization. stackexchange.com While these examples start from an indanone, they establish the principle that the indan ring system is susceptible to rearrangement under specific chemical stimuli.
Carbocation-mediated rearrangements are also a possibility. allen.in For instance, if a carbocation were generated on the indan skeleton of this compound, a 1,2-alkyl shift could theoretically lead to a rearranged carbon skeleton. wikipedia.org Such rearrangements are driven by the formation of a more stable carbocation. allen.in
Furthermore, rearrangement reactions involving the carboxylic acid functional group, such as the Curtius or Schmidt rearrangements, could potentially be applied. slideshare.netbyjus.com These reactions typically proceed through an acyl azide (B81097) or a related intermediate to form an isocyanate, which can then be converted to an amine with the loss of the carboxyl carbon. byjus.com The application of these rearrangements to this compound would lead to the formation of a 4-amino-1-cyanoindan.
It is important to note that the presence of both the cyano and carboxylic acid groups on the indan ring will influence the reactivity and the feasibility of these potential pathways. The electron-withdrawing nature of these groups could affect the stability of any charged intermediates, thereby influencing the reaction mechanism and product distribution.
Functional Group Interconversions and Derivatization Strategies
The dual functionality of this compound, possessing both a nitrile (cyano) and a carboxylic acid group, offers a versatile platform for a variety of functional group interconversions and derivatization strategies. These transformations are crucial for synthesizing new derivatives with potentially altered biological or chemical properties.
The carboxylic acid moiety is a primary site for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a range of other functional groups. msu.edu For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation is also a common derivatization, accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction. researchgate.net Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. bohrium.com
The cyano group also presents opportunities for chemical modification. Nitriles can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which in the case of this compound would result in an indan-1,4-dicarboxylic acid. youtube.com Conversely, the cyano group can be reduced to a primary amine using reagents such as lithium aluminum hydride or through catalytic hydrogenation. nih.gov This transformation would yield 4-(aminomethyl)indan-1-carboxylic acid.
Derivatization strategies for carboxylic acids are well-established and aim to enhance their analytical detection or to create prodrugs. nih.govnih.govcolostate.edu These methods often involve converting the polar carboxylic acid into a less polar and more volatile derivative, which is particularly useful for techniques like gas chromatography. colostate.edu Common derivatization reactions include the formation of methyl esters or silyl (B83357) esters. colostate.edu For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can improve ionization efficiency and chromatographic retention. nih.gov
Interactive Data Table: Potential Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Lithium Aluminum Hydride | Primary Alcohol |
| Cyano Group | Acid or Base, Water | Carboxylic Acid |
| Cyano Group | Lithium Aluminum Hydride | Primary Amine |
| Cyano Group | Catalytic Hydrogenation | Primary Amine |
Interactive Data Table: Common Derivatization Strategies for Carboxylic Acids
| Derivatization Method | Reagent(s) | Purpose |
| Esterification | Methanol, Acid | Improved Volatility for GC |
| Silylation | Silylating Agent (e.g., TMS) | Improved Volatility for GC |
| Amidation | Amine, Coupling Agent | Enhanced LC-MS Detection |
Structural Characterization and Elucidation of 1 Cyanoindan 4 Carboxylic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structure Determination
Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, detailed structural information can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing valuable clues about its position within the molecular structure.
¹H NMR: In the ¹H NMR spectrum of 1-Cyanoindan-4-carboxylic acid, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. The protons on the aromatic ring would resonate in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the positions of the cyano and carboxylic acid groups. The aliphatic protons of the indan (B1671822) ring system would appear further upfield. The single proton at the chiral center (C1), being adjacent to the electron-withdrawing cyano group, would be shifted downfield compared to the other aliphatic protons.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbon is characteristically found in the 165-185 ppm range. The carbon of the cyano group typically absorbs in the 115-130 ppm region. Aromatic carbons resonate between 120-170 ppm, while the aliphatic carbons of the indan core appear at higher field strengths (upfield).
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the aliphatic protons in the five-membered ring. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the aliphatic and aromatic parts of the molecule and confirming the positions of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10.0 - 13.0 | 165 - 185 |
| Aromatic CH | 7.0 - 8.5 | 120 - 150 |
| C1-H | 3.5 - 4.5 | 30 - 45 |
| C2-H ₂ | 2.0 - 3.0 | 25 - 40 |
| C3-H ₂ | 2.5 - 3.5 | 30 - 45 |
| C≡N | - | 115 - 130 |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers significant insight into its structure.
For this compound (C₁₁H₉NO₂), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would be expected to include:
Loss of the carboxyl group: Cleavage of the bond adjacent to the aromatic ring could result in the loss of a •COOH radical (45 Da).
Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂), resulting in a fragment ion that is 44 Da lighter than the precursor ion.
Loss of water: The elimination of a water molecule (H₂O, 18 Da) is another possible fragmentation pathway.
Cleavage of the indan ring: The aliphatic ring can undergo fragmentation, leading to characteristic losses that help to confirm the indan core structure.
Loss of HCN: Fragmentation involving the cyano group could lead to the loss of a neutral hydrogen cyanide molecule (27 Da).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragmentation Process | Neutral Loss (Da) | Predicted Fragment m/z |
|---|---|---|
| Molecular Ion [M]⁺• | - | 187.06 |
| Loss of Water | 18 | 169.05 |
| Loss of Cyano Radical | 26 | 161.07 |
| Loss of Carbon Dioxide | 44 | 143.07 |
| Loss of Carboxyl Radical | 45 | 142.06 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, making these methods excellent for functional group identification.
For this compound, the key functional groups would give rise to distinct and characteristic signals:
Carboxylic Acid Group: This group has two very prominent vibrational modes. The O-H stretch appears as a very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹. The carbonyl (C=O) stretch gives a strong, sharp absorption, usually found in the region of 1710-1760 cm⁻¹.
Cyano Group: The C≡N triple bond stretch is a sharp and intense band, appearing in a relatively uncongested region of the spectrum, around 2230-2250 cm⁻¹. Its presence is highly diagnostic.
Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations are observed above 3000 cm⁻¹.
Aliphatic Groups: The C-H stretching vibrations of the sp³ hybridized carbons in the indan ring are found just below 3000 cm⁻¹.
Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |
| Cyano | C≡N stretch | 2230 - 2250 | Medium to Strong, Sharp |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| Aliphatic | C-H stretch | 2850 - 2960 | Medium |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the gold standard for determining molecular structure. By irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the precise positions of each atom in the crystal lattice. This analysis yields accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For this compound, this technique would confirm the planarity of the aromatic ring, the puckering of the five-membered aliphatic ring, and the relative orientation of the cyano and carboxylic acid substituents.
Hydrogen Bonding Networks and Crystal Packing Motifs
In the solid state, intermolecular forces dictate how molecules arrange themselves into a crystal lattice. Hydrogen bonding is a particularly strong and directional interaction that plays a key role in the crystal packing of many organic molecules.
Carboxylic acids have a strong propensity to form robust hydrogen-bonded dimers. The most common motif is a centrosymmetric head-to-head dimer, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic cyclic arrangement known as an R₂²(8) ring motif. It is highly probable that this compound would crystallize in such a dimeric form.
Chiral Analysis and Absolute Stereochemical Assignment
The presence of a stereocenter at the C1 position of the indan ring in this compound necessitates the use of chiral analysis techniques to separate and identify the individual enantiomers. The absolute stereochemical assignment is crucial for understanding its biological activity and for use in stereospecific synthesis. A variety of methods can be employed for the chiral analysis and determination of the absolute configuration of this compound and its derivatives. These methods often involve either the separation of enantiomers for individual characterization or the use of spectroscopic techniques that can distinguish between enantiomers.
A common strategy for the chiral resolution of carboxylic acids is the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomer of the carboxylic acid can be recovered by treatment with an acid.
Alternatively, the racemic mixture can be derivatized to form diastereomeric esters by reaction with a chiral alcohol. nih.gov These diastereomeric esters can then be separated using standard chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC). Subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids.
Modern chromatographic techniques often employ chiral stationary phases (CSPs) for the direct separation of enantiomers. sigmaaldrich.comresearchgate.netscas.co.jp For acidic compounds like this compound, anion-exchange type CSPs have proven to be effective. chiraltech.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for chiral analysis, often in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govresearchgate.netnih.gov In the presence of a CSA, the enantiomers of a chiral compound form transient diastereomeric complexes, which can lead to observable differences in their NMR spectra. nih.gov Derivatization with a CDA converts the enantiomers into covalently bonded diastereomers with distinct NMR signals. mdpi.com
The definitive determination of the absolute stereochemistry is typically achieved through single-crystal X-ray crystallography. rsc.org This technique provides a three-dimensional structure of the molecule, from which the absolute configuration can be unambiguously assigned. nih.gov This method, however, is dependent on the ability to grow high-quality crystals of either the enantiomerically pure compound or a suitable derivative.
Illustrative Data for Chiral HPLC Separation
The following table provides a hypothetical example of data that could be obtained from the chiral HPLC separation of the enantiomers of this compound.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 8.54 | 50.1 |
| Enantiomer 2 | 10.23 | 49.9 |
| Conditions | ||
| Column | Chiralpak AD-H | |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm |
Computational and Theoretical Investigations of 1 Cyanoindan 4 Carboxylic Acid
Electronic Structure and Molecular Conformation Analysis
Detailed analyses of the electronic properties and conformational possibilities of a molecule are foundational to understanding its reactivity and behavior. Such studies are commonly performed using computational chemistry methods.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations can predict a wide range of properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For a molecule like 1-Cyanoindan-4-carboxylic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The results of such calculations would provide valuable insights into the electron distribution and the nature of the chemical bonds within the molecule. However, no specific DFT studies for this compound have been published.
Conformational Landscapes and Energy Minima
The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization
Understanding a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. Computational methods can be used to locate and characterize transition states, providing a detailed picture of the bond-breaking and bond-forming processes. For potential reactions involving this compound, such as esterification or amide formation, transition state calculations would be essential for a mechanistic understanding.
Reaction Pathway Mapping
Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This provides a complete energetic profile of the reaction, often referred to as a reaction coordinate diagram. Such mapping is crucial for understanding the feasibility of a proposed reaction mechanism and for predicting the formation of different products. Currently, there are no published studies that map the reaction pathways for this compound.
Intermolecular Interactions and Aggregation Studies
The interactions between molecules govern the properties of materials in the condensed phase (liquids and solids). For carboxylic acids, hydrogen bonding is a particularly important intermolecular interaction.
Carboxylic acids are known to form strong hydrogen-bonded dimers in both the solid state and in non-polar solvents. These interactions significantly influence their physical properties, such as boiling points and solubility. A computational study of this compound would likely investigate the geometry and stability of such dimers, as well as other possible modes of aggregation. Techniques such as Hirshfeld surface analysis could be employed to visualize and quantify the various intermolecular contacts within a crystal lattice. However, specific studies on the intermolecular interactions and aggregation behavior of this compound have not yet been reported.
Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound
A thorough review of available scientific literature and chemical databases has revealed a significant lack of published computational and theoretical research specifically focused on the compound this compound. Despite extensive searches for data pertaining to its intermolecular interactions, spectroscopic properties, and molecular dynamics, no dedicated studies were identified that would allow for a scientifically rigorous and detailed analysis as requested.
The investigation sought to provide an in-depth article covering specific computational chemistry topics for this compound, including its hydrogen bonding behavior, non-covalent interactions, predicted spectroscopic properties, and molecular dynamics simulations. However, the absence of specific research on this molecule, or even on closely related analogs such as indan-4-carboxylic acid and 1-cyanoindan, makes it impossible to generate an article that is both scientifically accurate and strictly focused on the subject compound.
General principles of computational chemistry and theoretical studies on broader classes of molecules, such as carboxylic acids or indole (B1671886) derivatives, are available. mdpi.commsu.eduunacademy.com These studies describe common phenomena like the formation of hydrogen-bonded dimers in carboxylic acids and the importance of π-π stacking in aromatic systems. nih.govnih.govyoutube.com Similarly, methodologies for predicting spectroscopic properties using Density Functional Theory (DFT) and for conducting Molecular Dynamics (MD) simulations are well-established for various organic molecules. nih.govresearchgate.netacs.org
However, applying these general principles to this compound without specific calculations or experimental validation for this exact structure would be speculative and would not meet the standards of a focused, scientific article. Computational studies are highly molecule-specific, and the unique combination of the indan (B1671822) backbone, the cyano group, and the carboxylic acid group would result in distinct electronic and structural properties that cannot be accurately inferred from other, dissimilar compounds.
Due to this absence of specific data in the public domain, the generation of a detailed and authoritative article on the computational and theoretical investigations of this compound cannot be fulfilled at this time.
Applications in Advanced Organic Synthesis and Research
Role as a Precursor or Building Block for Complex Molecules and Natural Product Synthesis
Carboxylic acids are recognized as fundamental and environmentally benign feedstocks in organic synthesis, readily available from natural sources or through established synthetic routes. researchgate.net The structure of 1-Cyanoindan-4-carboxylic acid, with its distinct functional groups, offers multiple reaction pathways for the synthesis of more complex molecules.
The carboxylic acid moiety can serve as a handle for various coupling reactions, while the nitrile group can be transformed into other functional groups such as amines or amides. This dual reactivity allows for stepwise or orthogonal chemical modifications. The rigid indan (B1671822) backbone provides a defined three-dimensional scaffold, which is a desirable feature in the design of molecules with specific spatial arrangements, a key aspect in the synthesis of natural products and their analogues. researchgate.net The strategic placement of the cyano and carboxyl groups on this scaffold allows for the controlled elaboration into intricate polycyclic systems or molecules with precisely positioned functionalities.
Derivatization for Enhanced Research Utility and Analytical Method Development
Chemical derivatization plays a crucial role in enhancing the analytical properties of molecules for chromatographic analysis, often improving volatility, thermal stability, chromatographic retention, and ionization efficiency. nih.govunitedchem.comnih.gov For this compound, both the carboxylic acid and nitrile functional groups can be targeted for derivatization to facilitate its separation, identification, and quantification in various matrices.
The carboxylic acid group is a primary target for derivatization due to its polarity, which can lead to poor chromatographic behavior in reverse-phase liquid chromatography and low volatility for gas chromatography. unitedchem.comnih.gov Common strategies involve esterification, amidation, or silylation.
Esterification: This is a widely used method for GC analysis, converting the polar carboxylic acid into a more volatile and less polar ester. unitedchem.com Reagents like diazomethane (B1218177) or dimethylformamide dialkylacetals can be employed. colostate.edu For LC-MS analysis, fluorescent tags can be introduced through esterification with reagents like 9-anthryldiazomethane (B78999) (ADAM) or 5-(bromomethyl)fluorescein (B119655) to enhance detection sensitivity. thermofisher.com
Amidation: This is the most common derivatization reaction for LC-MS analysis. nih.gov It involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine. nih.gov This approach improves chromatographic retention and ionization efficiency. nih.gov Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) are advantageous as they introduce a bromine atom, creating a distinct isotopic pattern for easy identification in mass spectrometry. nih.gov
Silylation: This is a popular derivatization technique for GC analysis, where an active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. unitedchem.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than the parent compound. unitedchem.cominterchim.fr
| Derivatization Strategy | Typical Reagents | Primary Analytical Technique | Key Advantages |
|---|---|---|---|
| Esterification | Diazomethane, BF3-Methanol, 9-Anthryldiazomethane (ADAM) | GC, HPLC-Fluorescence | Increases volatility for GC; adds fluorescent tag for HPLC. colostate.eduthermofisher.com |
| Amidation | EDC with amines (e.g., 4-BNMA, 3-NPH, Aniline) | LC-MS/MS | Improves reversed-phase retention and ionization efficiency. nih.govnih.gov |
| Silylation | BSTFA, MSTFA, MTBSTFA | GC-MS | Increases volatility and thermal stability. unitedchem.cominterchim.fr |
The nitrile group offers distinct chemical reactivity that can be exploited for derivatization. The primary strategies involve hydrolysis or reduction.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a primary amide or further to a carboxylic acid. libretexts.orgyoutube.com This transformation converts the nitrile into a different functional group that may have more favorable analytical properties or be amenable to other derivatization reactions.
Reduction: A powerful method for transforming nitriles is reduction to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The resulting amine is highly reactive and can be further derivatized using a wide array of amine-reactive reagents, significantly expanding the possibilities for analytical tagging and improving detectability.
Grignard Reaction: Reaction with a Grignard reagent followed by acidic workup can convert the nitrile into a ketone. youtube.com This provides another route to modify the original structure for analytical or synthetic purposes.
| Derivatization Strategy | Reagents / Conditions | Resulting Functional Group | Purpose |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide or Carboxylic Acid | Changes polarity and reactivity for analysis or further synthesis. libretexts.org |
| Reduction | LiAlH₄ followed by H₂O | Primary Amine | Creates a highly reactive group for further derivatization. libretexts.orgyoutube.com |
| Grignard Reaction | R-MgBr followed by H₃O⁺ | Ketone | Structural modification for synthetic or analytical goals. youtube.com |
The analysis of this compound and its derivatives relies heavily on chromatographic techniques coupled with mass spectrometry, which provide high sensitivity and specificity. nih.govresearchgate.net
GC-MS: Gas chromatography-mass spectrometry is suitable for volatile and thermally stable compounds. nih.gov For a molecule like this compound, derivatization of the carboxylic acid group (e.g., through silylation or esterification) is typically required to increase its volatility and prevent undesirable interactions with the GC column. unitedchem.com
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful and versatile technique for the analysis of a wide range of compounds in complex matrices. researchgate.netfrontiersin.org Reversed-phase LC is common, but the polar nature of carboxylic acids can lead to poor retention. nih.govnih.gov Derivatization of the carboxyl group via amidation, as described previously, enhances retention on C18 columns and significantly improves ionization efficiency in positive electrospray ionization (ESI) mode. nih.govnih.govmdpi.com The use of derivatizing agents that introduce a permanent charge or a readily ionizable group is a common strategy to boost sensitivity in LC-MS/MS analysis. nih.gov
Potential in Catalyst Development or Ligand Design
Carboxylic acids can act as effective ligands or directing groups in transition metal catalysis. princeton.edunih.gov The carboxylate anion can coordinate to a metal center, influencing its catalytic activity and selectivity. In the context of this compound, the carboxyl group could be used to anchor the molecule to a metal catalyst. osti.govnih.gov The rigid indan scaffold could provide a well-defined steric environment around the metal center, potentially influencing the stereochemical outcome of a catalytic reaction.
Furthermore, the nitrile group could be reduced to a primary amine, which could then be transformed into more complex chelating ligands, such as bipyridines or phenanthrolines. These types of ligands are crucial in many catalytic processes. princeton.edu The combination of a directing carboxylate group and a modifiable nitrile on a rigid frame makes this compound an interesting platform for the design of novel ligands and catalysts for C-H activation or asymmetric synthesis. nih.govnih.gov
Structural Modification for Structure-Activity Relationship (SAR) Studies in Chemical Biology (mechanistic aspects)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com this compound provides a versatile scaffold for such studies. Systematic modifications can be made to its structure to probe interactions with biological targets.
Modification of the Carboxylic Acid: The carboxylate is often a key pharmacophoric feature, involved in hydrogen bonding or ionic interactions with protein residues. It can be converted to esters, amides, or other bioisosteres to investigate the importance of its acidic nature and hydrogen-bonding capabilities. nih.gov
Modification of the Nitrile Group: The nitrile group is a polar functionality that can participate in dipole-dipole interactions. Its replacement with other groups (e.g., amides, ketones, or small alkyl groups) can provide insights into the steric and electronic requirements of a binding pocket.
By generating a library of analogues based on the this compound core and evaluating their biological effects, researchers can build quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective molecules. frontiersin.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. For 1-Cyanoindan-4-carboxylic acid, future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical methods. One significant unexplored avenue is the use of biocatalysis. A patent for the enantioselective biocatalytic preparation of a closely related precursor, (S)-4-cyano-1-aminoindane, highlights the applicability of enzymatic processes to this molecular scaffold. This suggests that a biocatalytic approach could be developed for the synthesis of this compound itself, potentially offering high stereoselectivity and milder reaction conditions.
Further research could also explore one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps in a single vessel. Additionally, leveraging modern catalytic systems for C-H functionalization, a technique demonstrated on other cycloalkane carboxylic acids, could provide direct and novel pathways to synthesize substituted indane derivatives. The development of environmentally friendly syntheses, for instance using ultrasonochemistry or phase-transfer catalysis, represents another promising direction.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Metric | Hypothetical Traditional Route | Potential Future Sustainable Route |
|---|---|---|
| Key Strategy | Multi-step classical reactions (e.g., Friedel-Crafts, oxidation, substitution) | Biocatalytic synthesis or one-pot C-H functionalization |
| Number of Steps | Multiple (4-6 steps) | Fewer (1-3 steps) |
| Solvents | Potentially hazardous organic solvents | Aqueous media or recyclable ionic liquids |
| Byproducts | Significant stoichiometric waste | Minimal waste (high atom economy) |
| Stereocontrol | May require chiral resolution | High enantioselectivity via enzyme action |
Advanced Mechanistic Insights into its Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, there is a significant opportunity to apply computational chemistry, particularly Density Functional Theory (DFT), to model its reactivity. DFT studies have been successfully used to elucidate complex reaction pathways for other molecules containing carboxylic acids, providing detailed information on transition states, intermediates, and the energetic barriers of different pathways.
Future research should involve DFT calculations to investigate key reactions, such as the functionalization of the indane ring or transformations of the nitrile and carboxyl groups. Such studies could predict the regioselectivity and stereoselectivity of reactions, guide the selection of optimal catalysts and conditions, and potentially uncover novel, non-intuitive reaction pathways. This computational-first approach can accelerate experimental discovery and provide a robust theoretical foundation for the chemistry of this compound.
Exploration of New Chemical Transformations at the Carboxylic Acid and Nitrile Centers
The carboxylic acid and nitrile groups are versatile functional handles that offer broad scope for chemical modification. While standard transformations are known, future research can focus on applying cutting-edge synthetic methods to these centers within the unique steric and electronic environment of the indane scaffold.
For the carboxylic acid group, novel C-H functionalization reactions represent a key unexplored avenue. Research has shown that directing groups can be used to achieve site-selective C-H activation at positions remote from the carboxylic acid, a strategy that could be adapted to the indane system to install new substituents in a highly controlled manner. For the nitrile group, its transformation into other functionalities such as primary amines, amides, or tetrazoles (a common bioisostere in medicinal chemistry) remains an area ripe for exploration. Developing efficient and selective catalytic methods for these transformations would greatly expand the chemical space accessible from this starting material.
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for chemical discovery. Machine learning (ML) algorithms can be trained on reaction data to predict outcomes, optimize conditions, and even suggest novel synthetic routes. For this compound and its derivatives, ML offers a powerful tool to accelerate research and development.
Future work could involve creating a focused dataset of reactions involving substituted indanes to train ML models. These models could then predict reaction performance (e.g., yield) for new combinations of reactants and catalysts. Furthermore, generative ML models could design novel analogs of this compound with desired properties, such as specific biological activities or material characteristics, by learning from existing chemical structure-activity relationship data. The application of ML could also extend to predicting physicochemical properties and even toxicity, as has been demonstrated for other classes of carboxylic acids.
Table 2: Potential Applications of Machine Learning in Research on this compound
| Machine Learning Model | Potential Application | Expected Outcome |
|---|---|---|
| Random Forest / Gradient Boosting | Prediction of reaction yield and selectivity | Faster optimization of synthetic conditions, reducing experimental cost. |
| Recurrent Neural Network (RNN) | Generation of novel analog structures | Discovery of new molecules with potentially enhanced properties. |
| Graph Convolutional Networks (GCN) | Prediction of biological activity or material properties | Prioritization of synthetic targets for specific applications. |
| Decision Tree / k-NN | Toxicity prediction | Early-stage filtering of potentially toxic derivatives. |
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound, featuring a rigid backbone and functional groups capable of hydrogen bonding (carboxylic acid) and dipole-dipole interactions (nitrile), makes it an excellent candidate for use as a tecton, or building block, in supramolecular assembly.
An unexplored avenue is the use of this molecule to construct ordered materials such as hydrogen-bonded organic frameworks or coordination polymers and metal-organic frameworks (MOFs) by coordinating the carboxylate group to metal ions. The principles of self-assembly seen in systems like melamine-cyanuric acid aggregates, which rely on extensive hydrogen bonding networks, could be applied here. The rigid indane core could enforce specific geometries in the resulting assemblies, leading to materials with tailored porosity, stability, and functionality for applications in gas storage, separation, or catalysis.
Design and Synthesis of Analogs for Specific Research Probes
Molecular probes are essential tools for studying biological processes and material properties. The scaffold of this compound is well-suited for the design and synthesis of such probes. The carboxylic acid group serves as a convenient attachment point for various reporter tags, such as fluorescent dyes, through standard amide coupling reactions.
Future research should focus on the rational design of analogs for specific purposes. For example, attaching a fluorescent moiety could create a probe to visualize biological targets or monitor changes in local chemical environments. By systematically modifying the indane ring or the nitrile group, a library of analogs could be synthesized to probe structure-activity relationships in biological systems or to fine-tune the properties of advanced materials.
Table 3: Hypothetical Analogs of this compound as Research Probes
| Analog Structure / Modification | Intended Purpose | Research Area |
|---|---|---|
| Amide coupling of a fluorophore (e.g., Alexa Fluor) to the carboxylic acid | Fluorescent imaging probe | Cell biology, materials science |
| Conversion of nitrile to a tetrazole ring | Bioisosteric replacement to probe biological target interactions | Medicinal chemistry |
| Introduction of a photoreactive group via C-H functionalization | Photoaffinity label for target identification | Chemical biology |
| Polymerization via the carboxylic acid group | Monomer for creating functional polymers | Polymer chemistry, materials science |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cyanoindan-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of substituted indan precursors with cyanoacetic acid derivatives, followed by cyclization. Reaction parameters such as solvent choice (e.g., DMF or toluene), catalysts (e.g., palladium or copper-based systems), and temperature significantly impact yield and purity. For characterization, use NMR (¹H/¹³C) to confirm the cyano and carboxylic acid groups, and HPLC to assess purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing the indan backbone and cyano group). IR spectroscopy can confirm the carboxylic acid (-COOH) and nitrile (-CN) functional groups.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–250 nm) for purity analysis. Mass spectrometry (ESI or EI-MS) provides molecular weight confirmation .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies may assess binding affinity in biological systems, though validation via experimental data (e.g., kinetic assays) is critical .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters (e.g., stoichiometry, temperature). Use response surface methodology (RSM) to identify optimal conditions. Monitor byproducts via LC-MS and adjust purification protocols (e.g., gradient elution in preparative HPLC) .
Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time).
- Data Normalization : Normalize activity data to positive/negative controls (e.g., IC₅₀ values).
- Statistical Analysis : Use ANOVA or t-tests to evaluate significance. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What strategies can be employed to design multi-step synthetic pathways for derivatives of this compound while maintaining functional group compatibility?
- Methodological Answer :
- Stepwise Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the carboxylic acid during derivatization.
- Compatibility Screening : Test solvent and catalyst compatibility in pilot reactions (e.g., Grignard additions).
- Post-Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents post-cyclization .
Experimental Design & Data Analysis
Q. How to design a robust experimental protocol for evaluating the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Range : Test pH 2–12 using buffer systems (e.g., phosphate, acetate).
- Stability Metrics : Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and quantify intact compound via HPLC.
- Kinetic Modeling : Use first-order kinetics to calculate half-life (t₁/₂) at each pH .
Q. What are best practices for reconciling contradictory crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
